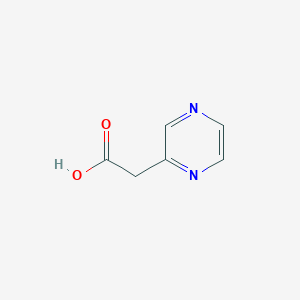

2-Pyrazine acetic acid

Description

The exact mass of the compound 2-Pyrazineacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDADIDIQCPEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600031 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140914-89-2 | |

| Record name | (Pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazine acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Pyrazine Acetic Acid from Ethyl Acetoacetate

This technical guide provides a comprehensive overview of a plausible multi-step synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available bulk chemical, ethyl acetoacetate. The described pathway involves the construction of the pyrazine core, followed by a series of functional group manipulations including selective oxidation, decarboxylation, and chain homologation.

This document details the experimental protocols for each synthetic step, presents quantitative data in tabular format for easy comparison, and includes visualizations of the synthetic pathway and key reaction mechanisms to aid in understanding the chemical transformations.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate can be accomplished through a six-step sequence. This pathway begins with the formation of a pyrazine ring system via the Gutknecht synthesis, followed by a series of oxidative and chain-extension reactions.

Figure 1: Overall synthetic pathway from ethyl acetoacetate to this compound. Reagents: (a) NaNO₂, aq. AcOH; (b) H₂O, heat; (c) Zn, AcOH; (d) Self-condensation; (e) Air oxidation; (f) KMnO₄, inhibitor; (g) Cu catalyst, heat; (h) KMnO₄, NaOH, heat; (i) SOCl₂; (j) CH₂N₂; (k) Ag₂O, H₂O, heat.

Experimental Protocols

Step 1: Gutknecht Pyrazine Synthesis of 2,5-Dimethylpyrazine

This synthesis involves the preparation of aminoacetone hydrochloride from ethyl acetoacetate, followed by its self-condensation.

1a. Synthesis of Ethyl 2-oximinoacetoacetate

To a stirred mixture of ethyl acetoacetate (130.2 g, 1.0 mol), 1,4-dioxane (250 g), and deionized water (35.6 g) is added sodium nitrite (80 g, 1.16 mol). The mixture is maintained at 35°C, and acetic acid (96%, 112.2 g, 1.8 mol) is added dropwise over 2 hours. The reaction is allowed to proceed for an additional 2 hours at 50°C.[1]

1b. Synthesis of Aminoacetone Hydrochloride

The crude ethyl 2-oximinoacetoacetate is hydrolyzed and decarboxylated by heating with aqueous acid. The resulting isonitrosoacetone is then reduced to aminoacetone. A mixture of acetamidoacetone (prepared from glycine, 52 g, 0.45 mol), concentrated hydrochloric acid (175 mL), and water (175 mL) is refluxed under a nitrogen atmosphere for 6 hours. The resulting solution is concentrated on a flash evaporator at a temperature below 60°C to yield a dark red oily residue of aminoacetone hydrochloride (40-45 g).[2] For stability, aminoacetone hydrochloride is often converted to its semicarbazone hydrochloride for storage.[2]

1c. Synthesis of 2,5-Dimethylpyrazine

Aminoacetone, generated from its hydrochloride salt, undergoes spontaneous self-condensation to form 2,5-dihydro-3,6-dimethylpyrazine.[3] This intermediate is then oxidized to 2,5-dimethylpyrazine. The reaction is pH-dependent.[4] The crude aminoacetone hydrochloride is dissolved in water and the pH is carefully adjusted to ~8 with a suitable base (e.g., sodium bicarbonate solution) at 0-5°C. The solution is then allowed to warm to room temperature and stirred for several hours. The dihydropyrazine intermediate forms and is subsequently oxidized by bubbling air through the solution or by the addition of a mild oxidizing agent like hydrogen peroxide. The 2,5-dimethylpyrazine is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by distillation.

Step 2: Selective Oxidation to 5-Methyl-2-pyrazinecarboxylic Acid

In a 1000 mL four-necked flask equipped with a condenser, stirrer, dropping funnel, and thermometer, 20 g of 2,5-dimethylpyrazine is heated to 55°C. A solution of 5% KMnO₄ containing 50 mL of formic acid as an inhibitor is added dropwise over 4 hours. After the addition is complete, the mixture is stirred for an additional 3.5 hours. The reaction mixture is then hot-filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure, cooled, and acidified with 90% sulfuric acid to a pH of 2 to precipitate the product. The precipitate is collected by filtration. The mother liquor is extracted with ether, and the extract is evaporated to yield additional product. The combined product is recrystallized to give 5-methyl-2-pyrazinecarboxylic acid with a yield of approximately 50.1%.[5]

Step 3: Decarboxylation to 2-Methylpyrazine

A mixture of 5-methyl-2-pyrazinecarboxylic acid, a copper catalyst (e.g., copper(I) oxide or copper powder), and a high-boiling solvent such as quinoline is heated. The reaction temperature is typically in the range of 150-250°C. The reaction is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and diluted with an organic solvent like toluene. The solution is filtered to remove the catalyst, and the filtrate is washed with dilute acid (e.g., 2M HCl) to remove the quinoline. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-methylpyrazine can be purified by distillation. This procedure is adapted from general methods for the copper-catalyzed decarboxylation of heteroaromatic carboxylic acids.[4][6]

Step 4: Oxidation to 2-Pyrazinecarboxylic Acid

2-Methylpyrazine is oxidized to 2-pyrazinecarboxylic acid using a strong oxidizing agent. In a typical procedure, 2-methylpyrazine is dissolved in an aqueous solution of sodium hydroxide. The solution is heated, and a solution of potassium permanganate is added portion-wise, maintaining the reaction temperature. The reaction mixture is heated at reflux until the purple color of the permanganate disappears. The hot solution is then filtered to remove the manganese dioxide precipitate. The filtrate is cooled and acidified with a mineral acid (e.g., concentrated HCl) to a pH of about 2-3 to precipitate the 2-pyrazinecarboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Step 5 & 6: Arndt-Eistert Homologation to this compound

This is a three-step sequence involving the formation of an acid chloride, a diazoketone, and a subsequent Wolff rearrangement.[7][8][9]

5a. Preparation of 2-Pyrazinecarbonyl Chloride

Pyrazine-2-carboxylic acid (9.1 g, 73.3 mmol) is treated with an excess of thionyl chloride (53.7 mL, 0.733 mol). The mixture is heated at 78°C for 3 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude 2-pyrazinecarbonyl chloride is then dissolved in a dry, inert solvent like 1,4-dioxane to be used in the next step without further purification.

5b. Preparation of 2-Diazoacetylpyrazine

The solution of 2-pyrazinecarbonyl chloride in dioxane is added dropwise to a cold (0°C) ethereal solution of diazomethane (approximately 2 equivalents). It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction, which prevents the formation of a chloromethyl ketone byproduct.[9] The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature. The solvent and excess diazomethane are carefully removed under reduced pressure to yield the crude diazoketone, 2-diazoacetylpyrazine.

5c. Wolff Rearrangement to this compound

To a solution of the crude 2-diazoacetylpyrazine in a mixture of dioxane and water, a catalytic amount of silver benzoate (0.2 equivalents) or freshly prepared silver(I) oxide is added.[10] The mixture is then heated, typically to around 80-100°C, to induce the Wolff rearrangement.[10][11] The reaction progress is monitored by the evolution of nitrogen gas. After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in water, and the aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous layer is then acidified with dilute HCl to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2,5-Dimethylpyrazine (Step 1)

| Parameter | Value | Reference |

|---|---|---|

| Sub-step | Nitrosation of Ethyl Acetoacetate | [1] |

| Reactants | Ethyl acetoacetate, Sodium nitrite, Acetic acid | |

| Solvent | 1,4-Dioxane, Water | |

| Temperature | 35°C, then 50°C | |

| Reaction Time | 4 hours | |

| Sub-step | Synthesis of Aminoacetone HCl | [2] |

| Reactant | Acetamidoacetone, HCl | |

| Solvent | Water | |

| Temperature | Reflux | |

| Reaction Time | 6 hours | |

| Yield | 72-78% (as semicarbazone) | |

| Sub-step | Self-condensation & Oxidation | [3][4] |

| Reactant | Aminoacetone | |

| Conditions | Aqueous, pH ~8 |

| Oxidant | Air or H₂O₂ | |

Table 2: Functional Group Manipulations (Steps 2-6)

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2 | Selective Oxidation | 2,5-Dimethylpyrazine | KMnO₄, Formic acid | Water | 55°C | 7.5 h | ~50% | [5] |

| 3 | Decarboxylation | 5-Methyl-2-pyrazinecarboxylic acid | Copper(I) oxide | Quinoline | 150-250°C | Varies | - | [4][6] |

| 4 | Oxidation | 2-Methylpyrazine | KMnO₄, NaOH | Water | Reflux | Varies | - | General |

| 5a | Acid Chloride Formation | 2-Pyrazinecarboxylic acid | SOCl₂ | Neat | 78°C | 3 h | High | |

| 5b | Diazoketone Formation | 2-Pyrazinecarbonyl Chloride | CH₂N₂ | Dioxane/Ether | 0°C - RT | Varies | - | [9] |

| 5c | Wolff Rearrangement | 2-Diazoacetylpyrazine | Ag₂O or Ag-benzoate | Dioxane/Water | 80-100°C | Varies | - |[10][11] |

Mandatory Visualizations

Reaction Mechanisms

Figure 2: Simplified mechanism of the Gutknecht pyrazine synthesis.

Figure 3: Proposed mechanism for the oxidation of a methyl group by KMnO₄.

Figure 4: Mechanism of the Arndt-Eistert homologation.

References

- 1. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 6. future4200.com [future4200.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

A Technical Guide to the Biological Activity Screening of Novel 2-Pyrazine Acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of newly synthesized 2-pyrazine acetic acid analogs. Pyrazine derivatives are a well-established class of heterocyclic compounds recognized for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines detailed experimental protocols for key assays, presents structured formats for quantitative data, and visualizes complex workflows and pathways to guide researchers in the systematic evaluation of these promising compounds.

General Screening Workflow

The initial evaluation of new chemical entities typically follows a hierarchical screening cascade. This process begins with broad primary assays to identify active compounds, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action. Subsequent structure-activity relationship (SAR) studies are then crucial for optimizing lead compounds.[3][4][5]

Caption: A general workflow for the biological screening and development of new chemical compounds.

Antimicrobial Activity Screening

A primary step in evaluating new pyrazine analogs is to assess their ability to inhibit the growth of pathogenic microbes. The agar diffusion method is a widely used, cost-effective, and reliable technique for preliminary antimicrobial screening.[6][7]

Experimental Protocol: Agar Well Diffusion Method

This protocol is a standard procedure for determining the antimicrobial efficacy of soluble test compounds.[8][9]

-

Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify completely.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) by adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation : Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

-

Well Creation : Use a sterile cork borer to punch uniform wells (typically 6 mm in diameter) into the agar.

-

Compound Application : Carefully add a defined volume (e.g., 50-100 µL) of the dissolved this compound analog solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Data Collection : Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm). The size of the zone is proportional to the antimicrobial potency of the compound.[7]

Data Presentation: Antimicrobial Activity

Quantitative results from the agar diffusion assay should be tabulated to compare the efficacy of different analogs against various microbial strains.

| Compound ID | Concentration (µg/mL) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |

| PAA-1 | 100 | 14 mm | 12 mm | 10 mm | 9 mm |

| PAA-2 | 100 | 18 mm | 16 mm | 12 mm | 11 mm |

| PAA-3 | 100 | 10 mm | 9 mm | 7 mm | 6 mm |

| Ciprofloxacin | 10 | 25 mm | 28 mm | 22 mm | 24 mm |

| Solvent (DMSO) | - | 0 mm | 0 mm | 0 mm | 0 mm |

| Table 1: Representative antimicrobial activity data for new this compound analogs (PAA), measured as the zone of inhibition in millimeters. |

Visualization: Agar Well Diffusion Workflow

Caption: Step-by-step workflow of the agar well diffusion assay for antimicrobial screening.

Anticancer Activity Screening

Evaluating the cytotoxic potential of new analogs against cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[10]

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment : Treat the cells with various concentrations of the this compound analogs. Include wells for untreated cells (negative control) and a standard cytotoxic drug (e.g., Doxorubicin).

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12] Living cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate.[10]

-

Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Data Presentation: Cytotoxicity Data

IC50 values provide a quantitative measure of a compound's potency and should be compiled for comparison across different cell lines.

| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |

| PAA-1 | 15.2 µM | 25.8 µM | 30.1 µM |

| PAA-2 | 5.8 µM | 8.3 µM | 12.5 µM |

| PAA-3 | > 100 µM | > 100 µM | > 100 µM |

| Doxorubicin | 0.9 µM | 1.2 µM | 1.5 µM |

| Table 2: Representative cytotoxicity data (IC50 values in µM) for this compound analogs against various human cancer cell lines. |

Visualization: MTT Assay Workflow

Caption: A diagram illustrating the key steps of the MTT assay for cytotoxicity screening.

Anti-inflammatory Activity and Signaling Pathways

Pyrazine-based compounds have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes or suppressing pro-inflammatory cytokines.[1][14] Advanced screening may involve investigating the effect of this compound analogs on specific molecular targets within these pathways.

Experimental Protocol: Enzyme Inhibition Assay (General)

Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and are crucial in drug discovery.[15][16][17]

-

Assay Setup : In a microplate well, combine a buffer solution, the purified target enzyme (e.g., COX-2, a specific kinase), and the this compound analog at various concentrations.

-

Pre-incubation : Allow the compound and enzyme to pre-incubate for a short period to facilitate binding.

-

Initiate Reaction : Add the enzyme's specific substrate to start the reaction.

-

Incubation : Incubate the reaction mixture at a controlled temperature for a defined time.

-

Detection : Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorescent, luminescent).

-

Data Analysis : Determine the rate of the enzymatic reaction at each compound concentration and calculate the percent inhibition relative to a no-inhibitor control. This data can be used to determine the IC50 value for enzyme inhibition.

Data Presentation: Anti-inflammatory Activity

| Compound ID | Target Enzyme | % Inhibition at 10 µM | IC50 Value (µM) |

| PAA-1 | COX-2 | 45% | 12.5 |

| PAA-2 | COX-2 | 85% | 1.8 |

| PAA-3 | COX-2 | 15% | > 50 |

| Celecoxib | COX-2 | 98% | 0.04 |

| Table 3: Representative data from an in-vitro enzyme inhibition assay for anti-inflammatory activity. |

Visualization: Example Signaling Pathway for Investigation

Many anticancer and anti-inflammatory agents target cellular signaling cascades like the EGFR/PI3K/AKT/mTOR pathway, which regulates cell proliferation, survival, and growth.[18] Investigating the effect of pyrazine analogs on key nodes in such pathways can reveal their mechanism of action.

Caption: An exemplary signaling pathway often targeted in cancer and inflammation drug discovery.

References

- 1. ieasrj.com [ieasrj.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar diffusion susceptibility test: Significance and symbolism [wisdomlib.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. benthamdirect.com [benthamdirect.com]

- 15. blog.biobide.com [blog.biobide.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrazine Acetic Acid Derivatives: A Technical Guide to their Potential as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, derivatives of 2-pyrazine acetic acid have emerged as a class of heterocyclic compounds with significant potential to combat a range of microbial pathogens. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these compounds, tailored for professionals in the field of drug discovery and development.

Antimicrobial Activity: Quantitative Data Summary

The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds. The following tables summarize the quantitative data from recent studies, offering a comparative analysis of their activity spectrum.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Staphylococcus aureus | Reference |

| P3 | Piperazine | 50 | >100 | >100 | >100 | [1] |

| P4 | Piperazine | 50 | >100 | 12.5 | 12.5 | [1] |

| P6 | Piperazine | >100 | 25 | >100 | >100 | [1] |

| P7 | Piperazine | 50 | 25 | >100 | >100 | [1] |

| P9 | Piperazine | 50 | 25 | >100 | >100 | [1] |

| P10 | Piperazine | >100 | 25 | 12.5 | 12.5 | [1] |

| PH05 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |

| PH06 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |

| PH07 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |

| PH12 | Carbohydrazide | - | - | - | Zone of Inhibition | [2] |

| PH14 | Carbohydrazide | - | - | - | Zone of Inhibition | [2] |

Table 2: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Candida albicans | Reference |

| P4 | Piperazine | 3.125 | [1] |

| P10 | Piperazine | 3.125 | [1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of new antimicrobial agents. This section outlines the key protocols for the synthesis of this compound derivatives and their subsequent antimicrobial evaluation.

Synthesis of this compound Derivatives

A common synthetic route for preparing amide derivatives of this compound involves the use of a coupling agent to facilitate the reaction between the carboxylic acid and an amine. The following is a representative protocol for the synthesis of piperazine derivatives.

Protocol: Synthesis of (5-methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

-

Preparation of Reactants:

-

Dissolve 5-methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-(pyridin-2-yl)piperazine (1 equivalent) to the solution.

-

Add a coupling agent, such as propylphosphonic anhydride (T3P) (1.5 equivalents), to the reaction mixture.[1]

-

-

Reaction:

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 30 minutes).[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., DCM/Methanol, 9:1 v/v).[1]

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically assessed using standard methods such as agar well diffusion and broth microdilution to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

Protocol: Agar Well Diffusion Method

-

Preparation of Media and Inoculum:

-

Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and sterilize by autoclaving.[2]

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial suspension over the surface of the agar plates.

-

-

Application of Compounds:

-

Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.[2]

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

-

Add a defined volume (e.g., 100 µL) of the compound solution, a positive control (standard antibiotic), and a negative control (solvent) to separate wells.[2]

-

-

Incubation and Measurement:

-

Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Compound Dilutions:

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation:

-

Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates under suitable conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying biological interactions, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of this compound amide derivatives.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Proposed Mechanism of Action: Insights from Pyrazinamide

While the precise signaling pathways affected by novel this compound derivatives are still under investigation, the well-studied antitubercular drug, pyrazinamide, a structural analog, provides a valuable model for their potential mechanism of action. The active form, pyrazinoic acid, is known to have multiple targets within the bacterial cell.

Caption: Proposed multi-target mechanism of action of pyrazinoic acid.

The current hypothesis for pyrazinamide's action, which may be applicable to other pyrazine derivatives, involves its conversion to pyrazinoic acid (POA) within the bacterium.[3] This active form is thought to exert its antimicrobial effect through several mechanisms:

-

Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4]

-

Disruption of Membrane Potential and Energy Production: The accumulation of POA within the bacterial cell is believed to disrupt membrane potential and interfere with energy production, leading to cell death.[4]

-

Inhibition of Trans-translation: POA may bind to the ribosomal protein S1 (RpsA), inhibiting the process of trans-translation, a ribosome rescue mechanism that is vital for bacterial survival under stress conditions.[5][6]

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of new antimicrobial agents. The quantitative data presented demonstrates their potential against a range of pathogens. The detailed protocols provided herein offer a foundation for further synthesis and evaluation of novel analogs. While the exact mechanism of action for this specific class of pyrazine derivatives is yet to be fully elucidated, the established mechanisms of the related compound, pyrazinamide, provide a strong basis for future investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and spectrum of activity of these derivatives.

-

Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways affected by this compound derivatives in various microbial species.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds.

By addressing these key areas, the scientific community can further unlock the potential of this compound derivatives in the critical fight against antimicrobial resistance.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 2-Pyrazine Acetic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide focused on the computational modeling of 2-Pyrazine acetic acid's interaction with the G-protein coupled receptor GPR35. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound with a pyrazine core, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Understanding the interaction of such small molecules with biological targets is paramount in modern drug discovery. While direct experimental data on the receptor binding profile of this compound is limited, its structural motifs suggest potential interactions with receptors known to bind similar chemical entities. This guide focuses on the in-silico modeling of this compound with the G-protein coupled receptor 35 (GPR35), a plausible yet underexplored target.

GPR35 is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular diseases, making it an attractive target for therapeutic intervention.[3][4][5] One of its proposed endogenous ligands is kynurenic acid, a tryptophan metabolite, which shares some structural similarities with substituted pyrazine derivatives.[6][7][8][9] This association provides a strong rationale for investigating the potential of this compound as a modulator of GPR35.

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in-silico modeling of this compound and its potential interaction with GPR35. It is designed to equip researchers with the foundational knowledge and practical steps required to computationally assess this interaction, from model generation to the analysis of binding dynamics.

Quantitative Data Summary

For a robust in-silico study, it is crucial to have reference data from known ligands of the target receptor. The following tables summarize the available quantitative data for known GPR35 agonists, which can be used for model validation and as a benchmark for interpreting the results of this compound docking studies.

Table 1: Binding Affinity/Potency of Known GPR35 Ligands

| Ligand | Species | Assay Type | Parameter | Value | Reference |

| Kynurenic Acid | Human | Calcium Mobilization | EC50 | 39 µM | [9] |

| Kynurenic Acid | Rat | Calcium Mobilization | EC50 | 7.9 µM | [9] |

| Zaprinast | Human | β-arrestin-2 Recruitment (BRET) | pEC50 | 5.30 ± 0.03 | [10] |

| Zaprinast | Rat | β-arrestin-2 Recruitment (BRET) | pEC50 | 7.02 ± 0.05 | [10] |

| Zaprinast | Mouse | β-arrestin-2 Recruitment (BRET) | pEC50 | 6.01 ± 0.06 | [10] |

| Zaprinast | Rat | Calcium Mobilization | EC50 | 16 nM | [11] |

| Zaprinast | Human | Calcium Mobilization | EC50 | 840 nM | [11] |

| Pamoic Acid | Human | β-arrestin-2 Recruitment | pEC50 | 6.86 ± 0.11 | [10] |

| Lodoxamide | Human | β-arrestin-2 Recruitment | - | - | [12] |

| cGMP | Human | - | EC50 | 130 µM | [3] |

| MANT-cGMP | Human | - | EC50 | 2 µM | [3] |

Table 2: Computational Docking Scores of Known GPR35 Ligands

| Ligand | Software | Docking Score (kcal/mol) | Reference |

| Kynurenic Acid | Schrödinger Maestro | -8.697 | [13] |

| Lodoxamide | Schrödinger Maestro | -14.152 | [13] |

| Zaprinast | Schrödinger Maestro | -7.495 | [13] |

Experimental Protocols: In-Silico Modeling Workflow

This section outlines a detailed, step-by-step protocol for the in-silico modeling of this compound binding to the human GPR35 receptor.

Homology Modeling of Human GPR35

Given the absence of an experimentally determined structure for GPR35 in the Protein Data Bank (PDB), homology modeling is the initial and critical step.[14][15][16]

-

Step 1: Template Selection.

-

Obtain the amino acid sequence of human GPR35 (short isoform, GPR35a) from a protein sequence database like UniProt (Accession number: Q9HC97).

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the PDB to identify suitable template structures. Prioritize templates with high sequence identity, resolution, and structural completeness, particularly within the transmembrane domains. Class A GPCRs with solved structures, such as the β2-adrenergic receptor or the A2A adenosine receptor, are often good starting points.[17]

-

-

Step 2: Sequence Alignment.

-

Step 3: Model Building.

-

Utilize a homology modeling software package such as MODELLER, SWISS-MODEL, or the ICM platform.[19]

-

Generate a large ensemble of initial models (e.g., 100-1000) to adequately sample the conformational space.

-

-

Step 4: Loop Modeling.

-

The extracellular and intracellular loops of GPCRs are often highly variable and may not be well-resolved in the template structures.

-

Employ de novo loop modeling algorithms within your chosen software to build the loop regions.

-

-

Step 5: Model Refinement and Validation.

-

Refine the generated models using energy minimization to relieve steric clashes.

-

Validate the quality of the models using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT.

-

Select the best-scoring model based on a combination of these validation metrics for the subsequent docking studies.

-

Ligand and Receptor Preparation

Proper preparation of both the ligand (this compound) and the GPR35 model is essential for accurate docking.

-

Step 1: Ligand Preparation.

-

Generate the 3D structure of this compound using a molecule builder such as Avogadro or ChemDraw.

-

Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

-

Step 2: Receptor Preparation.

-

Add hydrogen atoms to the GPR35 model, ensuring correct protonation states of ionizable residues at physiological pH (around 7.4).

-

Assign partial charges to the receptor atoms using a force field like AMBER or CHARMM.

-

Define the binding site. This can be guided by the location of the co-crystallized ligand in the template structure or through binding site prediction algorithms.

-

Molecular Docking

Molecular docking will predict the preferred binding pose of this compound within the GPR35 binding pocket.[20]

-

Step 1: Grid Generation.

-

Define a grid box that encompasses the entire predicted binding site on the GPR35 model. The grid size should be sufficient to allow for translational and rotational sampling of the ligand.

-

-

Step 2: Docking Simulation.

-

Use a molecular docking program such as AutoDock Vina, GOLD, or Glide.[20]

-

Perform multiple independent docking runs to ensure robust sampling of possible binding modes.

-

For validation, dock known GPR35 ligands (e.g., kynurenic acid, zaprinast) into the binding site and compare their predicted binding modes and scores to the experimental data.

-

-

Step 3: Pose Analysis and Scoring.

-

Analyze the resulting docking poses based on their predicted binding energies (scoring functions).

-

Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key residues in the binding pocket.

-

Molecular Dynamics (MD) Simulation

MD simulations can be used to refine the docked complex and to assess the stability of the predicted binding pose over time.[21][22][23][24]

-

Step 1: System Setup.

-

Step 2: Simulation Protocol.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume conditions (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature conditions (NPT ensemble) to allow the membrane and solvent to relax around the protein-ligand complex.

-

Run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe the dynamics of the ligand within the binding site.

-

-

Step 3: Trajectory Analysis.

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the number and duration of intermolecular hydrogen bonds, and the interaction energy between the ligand and the receptor.

-

Visualizations

Signaling Pathways

GPR35 activation can lead to both pro- and anti-inflammatory responses through coupling with different G-proteins and the β-arrestin pathway.[1][4][25]

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | GPR35 binds kynurenic acid [reactome.org]

- 9. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G protein‐coupled receptors not currently in the spotlight: free fatty acid receptor 2 and GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Exploring Protein-Ligand Interactions to Increase the Binding Action of Kynurenic Acid to GPR35 [scholarexchange.furman.edu]

- 14. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crucial Positively Charged Residues for Ligand Activation of the GPR35 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ds.guilford.edu [ds.guilford.edu]

- 19. molsoft.com [molsoft.com]

- 20. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 22. repositori.upf.edu [repositori.upf.edu]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Pyrazine-2-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of novel derivatives of pyrazine-2-carboxylic acid. Pyrazine and its derivatives are significant heterocyclic compounds that form the core structure of many pharmaceuticals, flavorings, and functional materials.[1] Pyrazinamide, a derivative of pyrazine, is a crucial first-line drug for the treatment of tuberculosis.[2] The versatile pyrazine ring serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] This document details common synthetic methodologies, provides explicit experimental protocols, summarizes key analytical data, and illustrates workflows for the successful development of these compounds.

Synthesis Methodologies

The synthesis of pyrazine-2-carboxylic acid derivatives can be achieved through several established routes. The most common approaches involve the functionalization of the carboxylic acid group to form amides, esters, or other related structures.

Amide Coupling Reactions

A prevalent method for synthesizing novel derivatives is the coupling of the carboxylic acid group with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. A variety of coupling agents can be employed, including propyl phosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) with 1-hydroxybenzotriozole (HOBt), and dicyclohexylcarbodiimide (DCC).[3] The use of T3P, for instance, has been effective in synthesizing derivatives by reacting substituted pyrazine-2-carboxylic acids with various piperazines.[3]

Synthesis via Acid Chlorides

A traditional and robust method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).[4] The resulting pyrazine-2-carbonyl chloride can then be readily reacted with a wide range of nucleophiles, such as amines or sulfonamides, to yield the desired amide derivatives.[4][5]

Yamaguchi Amidation

The Yamaguchi esterification or amidation provides a method to form amides from carboxylic acids.[6] This process involves the formation of a mixed anhydride from the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This intermediate is then subjected to a nucleophilic acyl substitution by an amine in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (DMAP).[6]

Condensation Reactions for Core Synthesis

The pyrazine ring itself is classically synthesized via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][7] This is a straightforward and fundamental route for preparing the core pyrazine structure, which can then be further functionalized.[7] Subsequent oxidation of the resulting dihydropyrazine intermediate yields the aromatic pyrazine ring.[8]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should adapt these protocols based on the specific reactivity and properties of their chosen substrates.

Protocol 1: Synthesis of Pyrazine-Piperazine Amides using T3P Coupling

This protocol describes the synthesis of a pyrazine-2-carboxamide derivative by coupling a substituted pyrazine-2-carboxylic acid with a piperazine derivative using T3P as the coupling agent.[3]

Materials:

-

Substituted Pyrazine-2-carboxylic acid (1 equivalent)

-

Substituted Piperazine (1 equivalent)

-

Propylphosphonic anhydride (T3P) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazine-2-carboxylic acid and the piperazine derivative in the anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the base (TEA or DIPEA) to the stirred solution.

-

Slowly add the T3P solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Chloroform/Methanol).[3]

Protocol 2: General Characterization of a Novel Derivative

This protocol outlines the standard workflow for the structural confirmation and purity analysis of a newly synthesized compound.

Materials:

-

Purified synthesized compound

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

Solvents for MS (e.g., Methanol, Acetonitrile)

-

Potassium bromide (KBr) for solid-state IR

Procedure:

-

Melting Point Determination: Determine the melting point of the solid product using a melting point apparatus. A sharp melting range is indicative of high purity.[3]

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum to identify key functional groups. For amide derivatives, look for characteristic N-H stretching bands (around 3300 cm⁻¹) and C=O stretching bands (around 1650-1680 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a suitable deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the spectra to confirm the proton and carbon environments, paying attention to the characteristic signals for the pyrazine ring protons (typically δ 8.5-9.5 ppm) and the amide N-H proton.[6]

-

-

Mass Spectrometry (MS):

-

Purity Analysis (HPLC): If high-purity material is required, perform HPLC analysis using a suitable column and mobile phase to determine the purity percentage.[9]

Data Presentation

Quantitative data from synthesis and characterization are crucial for reproducibility and comparison.

Table 1: Synthesis and Physical Properties of Representative Pyrazine-2-Carboxylic Acid Derivatives

| Compound ID | R¹ Group | R² Group (on Piperazine) | Yield (%) | M.P. (°C) | Reference |

|---|---|---|---|---|---|

| P1 | 5-methyl | 4-(2-methylpyridin-4-yl) | 80% | 110 | [3] |

| P2 | 5-methyl | 4-(6-methylpyrazin-2-yl) | 86% | 82 | [3] |

| P7 | 3-amino | 4-(6-methylpyrazin-2-yl) | 79% | 103 | [3] |

| P9 | 3-amino | 4-(6-methylpyrimidin-4-yl) | 82% | 112 | [3] |

| P10 | 3-amino | 4-(6-aminopyrimidin-4-yl) | 83% | 200 |[3] |

Table 2: Spectroscopic Data for Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound ID | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Mass Spec (m/z) [M+H]⁺ | Reference |

|---|---|---|---|

| P1 | 9.05 (s, 1H, pyrazine-H), 8.7 (s, 1H, pyrazine-H), 8.05 (t, 2H), 7.77 (d, 1H), 6.70 (d, 1H), 6.64 (m, 1H), 3.74 (t, 2H), 3.41 (m, 6H), 2.5 (s, 3H), 2.31 (s, 3H) | 298.0 | [3] |

| P9 | 8.39 (s, 1H), 8.05 (d, 1H), 7.77 (d, 1H), 6.71 (s, 1H), 6.55 (s, 2H), 3.68 (m, 6H), 3.49 (d, 2H), 2.25 (s, 3H) | 300.0 | [3] |

| P10 | 8.04 (d, 1H), 7.95 (d, 1H), 7.77 (d, 1H), 6.53 (s, 2H), 6.25 (s, 2H), 5.59 (d, 1H), 3.69 (d, 2H), 3.52 (m, 6H) | 301.2 | [3] |

| 1a | 9.62 (bs, 1H, NH), 9.49 (d, 1H), 8.77 (d, 1H), 8.56 (dd, 1H), 7.65 (d, 2H), 7.21 (d, 2H), 2.63 (q, 2H), 1.22 (t, 3H) | 228.1135 |[6] |

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

| Compound ID | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans | Reference |

|---|---|---|---|---|---|---|

| P3 | 50 | >100 | 50 | 100 | 12.5 | [3] |

| P4 | 50 | 100 | 25 | 25 | 3.125 | [3] |

| P6 | >100 | 25 | 50 | 100 | 12.5 | [3] |

| P7 | 50 | 25 | 12.5 | 50 | 6.25 | [3] |

| P9 | 50 | 25 | 12.5 | 50 | 6.25 | [3] |

| P10 | 100 | 25 | 25 | 50 | 3.125 |[3] |

Mandatory Visualizations

Diagrams created using DOT language to illustrate key processes.

Caption: General Synthesis Workflow for Pyrazine Derivatives

Caption: Characterization Workflow for Novel Compounds

Caption: Logical Relationship for Amide Bond Formation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. jyoungpharm.org [jyoungpharm.org]

Investigating the Mechanism of Action of Pyrazine-Based Carboxylic Acids: A Technical Guide

Disclaimer: While the initial topic of interest was 2-Pyrazine Acetic Acid, a thorough review of scientific literature and databases reveals a significant lack of specific data on the mechanism of action for this particular compound. Therefore, this guide will provide an in-depth overview of the known and proposed mechanisms of action for the broader class of pyrazine carboxylic acid derivatives, which share structural similarities and for which more substantial research is available. The information presented here is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Pyrazine Carboxylic Acid Derivatives

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties. The incorporation of a carboxylic acid moiety to the pyrazine ring, as seen in compounds like pyrazinoic acid (the active metabolite of the anti-tuberculosis drug pyrazinamide), can significantly influence their biological effects. This guide will explore the potential mechanisms through which these derivatives exert their therapeutic actions, drawing on data from studies on prominent members of this chemical class.

Potential Mechanisms of Action

The biological activities of pyrazine carboxylic acid derivatives are multifaceted, often involving the modulation of several key cellular pathways. The primary proposed mechanisms include the induction of apoptosis in cancer cells and the disruption of essential processes in microbial pathogens.

Anticancer Activity: Induction of Apoptosis and DNA Damage

Several studies on pyrazinoic acid derivatives have highlighted their potential as anticancer agents.[2] The proposed mechanism of action in cancer cells primarily revolves around the induction of programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS) that lead to DNA damage.

A key signaling pathway implicated in the anticancer effects of some pyrazinoic acid derivatives involves the Bcl-2 family of proteins, which are crucial regulators of apoptosis.

As depicted in Figure 1, certain pyrazinoic acid derivatives are believed to increase the intracellular concentration of Reactive Oxygen Species (ROS). This elevation in ROS can lead to oxidative stress and subsequent DNA damage, which in turn triggers the apoptotic cascade. Furthermore, some derivatives have been shown to interact with and inhibit anti-apoptotic proteins like Bcl-2, further promoting cell death in cancerous tissues.[2]

A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The pyrazine derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Table 1: Representative Cytotoxic Activity of a Pyrazinoic Acid Derivative (P16) [2]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | 6.11 |

| MCF-7 | Breast | 10.64 |

| HT-29 | Colon | 14.92 |

Antimycobacterial Activity

Pyrazinoic acid is the active form of pyrazinamide, a first-line drug for tuberculosis treatment. Its mechanism of action against Mycobacterium tuberculosis is unique and not fully elucidated, but it is known to be effective against semi-dormant bacilli in acidic environments.

The proposed workflow for the activation and action of pyrazinamide is as follows:

Pyrazinamide, a prodrug, diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid. In the acidic environment of tuberculous lesions, pyrazinoic acid is protonated and is thought to accumulate due to inefficient efflux. This accumulation is believed to disrupt membrane potential and interfere with energy production, ultimately leading to bacterial death.

The antimycobacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC).

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

-

Compound Preparation: The pyrazine derivative is dissolved in an appropriate solvent and serially diluted in the culture medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.

-

Incubation: The plate is incubated at 37°C for several days to weeks, depending on the growth rate of the strain.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.

Table 2: Representative Antimycobacterial Activity of a Substituted Pyrazinecarboxamide [1]

| Compound | Target Strain | Inhibition (%) |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 72 |

Conclusion and Future Directions

While specific mechanistic data for this compound remains elusive, the broader class of pyrazine carboxylic acid derivatives demonstrates significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The proposed mechanisms, centered around the induction of apoptosis and disruption of microbial cellular processes, provide a solid foundation for further investigation.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of these compounds to understand their precise mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

-

Investigation of this compound: Dedicated studies are required to determine if this compound possesses any of the biological activities observed in its structural analogs and to elucidate its specific mechanism of action.

This guide serves as a starting point for researchers interested in the promising field of pyrazine-based therapeutics. The diverse biological activities and intriguing mechanisms of action of this class of compounds warrant continued exploration and development.

References

2-Pyrazine Acetic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyrazine acetic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and metabolic stability, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound scaffold and its derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Introduction to the this compound Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The addition of an acetic acid moiety at the 2-position creates a versatile scaffold that allows for a wide array of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][3] Notably, several approved drugs, such as the anti-tuberculosis agent Pyrazinamide, feature the pyrazine core, highlighting its clinical relevance.[4]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves the functionalization of the carboxylic acid group. A common and effective method is the formation of amides through coupling reactions with various amines.

General Synthesis of Pyrazine-2-Carboxamides

A prevalent synthetic route involves the conversion of 2-pyrazinecarboxylic acid to its more reactive acid chloride, followed by condensation with a desired amine.[5]

Experimental Protocol: Synthesis of Pyrazine-2-carbonyl chloride [5]

-

Reaction Setup: In a round-bottom flask, suspend 2-pyrazinecarboxylic acid (50.0 mmol) in dry toluene (20 ml).

-

Addition of Thionyl Chloride: Add thionyl chloride (5.5 ml, 75.0 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux for approximately 1 hour.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by repeated evaporation under vacuum with fresh dry toluene.

-

Purification: The crude pyrazine-2-carbonyl chloride can be recrystallized from aqueous ethanol to yield the purified product.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic acid amides [5]

-

Dissolution: Dissolve pyrazine-2-carbonyl chloride (50.0 mmol) in dry acetone (50 ml).

-

Amine Addition: Add this solution dropwise to a stirred solution of the desired substituted amine (50.0 mmol) in dry pyridine (50 ml) at room temperature.

-

Stirring: Continue stirring the reaction mixture for 30 minutes after the addition is complete.

-

Precipitation: Pour the reaction mixture into cold water (100 ml) to precipitate the product.

-

Isolation and Purification: Filter the precipitate and recrystallize it from aqueous ethanol to obtain the purified pyrazine-2-carboxamide derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a variety of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.

Antimicrobial Activity

The pyrazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against various bacterial and fungal strains.

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| P10 | Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 | [3] |

| P4 | Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 | [3] |

| P3, P4, P7, P9 | Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | [3] |

| P6, P7, P9, P10 | Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | [3] |

| 2d, 2f | 3-methylphenyl amides of pyrazine-2-carboxylic acid | Antifungal strains | 31.25-500 | [4] |

| 5d | Pyrazine carboxamide | XDR S. Typhi | 6.25 | [6] |

| 2e | Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | [7] |

| 2e | Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | [7] |

Anticancer Activity

The inhibition of key signaling pathways involved in cell proliferation and survival is a major mechanism of action for many anticancer drugs. Pyrazine derivatives have shown significant potential as anticancer agents, particularly as kinase inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against different cancer cell lines.

| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| 12b | 2,6-disubstituted pyrazine | CK2 Kinase | - | [1] |

| 14f | 2,6-disubstituted pyrazine | PIM Kinase | - | [1] |

| 5d | Pyrazine carboxamide | Alkaline Phosphatase | 1.469 ± 0.02 | [6] |

| Darovasertib (10) | Pyrazine-2-carboxamide | PKCα | 0.0019 | [2] |

| Darovasertib (10) | Pyrazine-2-carboxamide | PKCθ | 0.0004 | [2] |

| Darovasertib (10) | Pyrazine-2-carboxamide | GSK3β | 0.0031 | [2] |

| Prexasertib | Imadazopyrazine | CHK1 | 0.0014 | [2] |

| 7f | Pyrazolyl-s-triazine | EGFR | 0.05924 | [8] |

| 7d | Pyrazolyl-s-triazine | EGFR | 0.0703 | [8] |

Experimental Protocols for Biological Assays

Standardized and reproducible experimental protocols are crucial for the evaluation of drug candidates. The following sections provide detailed methodologies for common antimicrobial and anticancer assays.

Antimicrobial Susceptibility Testing

Experimental Protocol: Agar Well Diffusion Method [3][6]

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the prepared bacterial inoculum onto the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration in a suitable solvent like DMSO) into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Microbroth Dilution Method for MIC Determination [3][7]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways Targeted by this compound Derivatives

A significant number of this compound derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and development.

The EGFR/PI3K/AKT/mTOR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is critical for cell proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers. Pyrazine-based kinase inhibitors can block the ATP-binding site of EGFR, thereby preventing its activation and the subsequent downstream signaling.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by a pyrazine-based kinase inhibitor.

The CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival.[6] It is often overexpressed in cancer cells. CK2 can phosphorylate and activate key downstream effectors, including AKT. Pyrazine derivatives have been developed as potent inhibitors of CK2.

Caption: Inhibition of the pro-survival CK2 signaling pathway by a pyrazine derivative.

The PIM Kinase Signaling Pathway

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and metabolism.[10] Their expression is often upregulated in various cancers. PIM kinases are downstream effectors of the JAK/STAT signaling pathway and phosphorylate several substrates that promote cell cycle progression and inhibit apoptosis.

Caption: Inhibition of the PIM kinase signaling pathway by a pyrazine-based inhibitor.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability allows for the creation of large and diverse compound libraries, while its inherent biological activities provide a strong foundation for the development of potent and selective therapeutics. The ability of pyrazine derivatives to target key oncogenic signaling pathways, as demonstrated in this guide, underscores their significant potential in the development of next-generation anticancer agents. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential against a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Preparing 2-Pyrazine Acetic Acid for ¹H NMR Analysis

Abstract

This application note provides a comprehensive protocol for the preparation of 2-pyrazine acetic acid samples for proton nuclear magnetic resonance (¹H NMR) spectroscopy. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol details the necessary materials, equipment, and step-by-step instructions to ensure the acquisition of high-quality, reproducible ¹H NMR spectra.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds. Proper sample preparation is a critical prerequisite for obtaining high-resolution NMR spectra, which are essential for accurate structural confirmation and purity assessment. This protocol outlines a standardized procedure for the preparation of this compound samples for ¹H NMR analysis, addressing key aspects such as solvent selection, sample concentration, and handling.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing an effective sample preparation protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Moderately soluble in water. Likely soluble in polar organic solvents such as DMSO and Methanol. | [2][3] |

| pKa | ~2.8 (for the carboxylic acid group) | [2] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for preparing this compound for ¹H NMR analysis. For routine ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is recommended.[2]

Materials

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

-

NMR tube (5 mm) and cap

-

Vial (e.g., 1.5 mL or 4 mL)

-

Pipette and tips

-

Balance (analytical, 4-decimal place)

-

Vortex mixer

-

Filter (e.g., pipette with glass wool plug)

Equipment

-

Fume hood

-

NMR Spectrometer

Procedure

-

Weighing the Sample:

-